Isobutyl 3-hydroxybutanoate Isobutyl 3-hydroxybutanoate
Brand Name: Vulcanchem
CAS No.: 85762-19-2
VCID: VC14283757
InChI: InChI=1S/C8H16O3/c1-6(2)5-11-8(10)4-7(3)9/h6-7,9H,4-5H2,1-3H3
SMILES:
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol

Isobutyl 3-hydroxybutanoate

CAS No.: 85762-19-2

Cat. No.: VC14283757

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Isobutyl 3-hydroxybutanoate - 85762-19-2

Specification

CAS No. 85762-19-2
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
IUPAC Name 2-methylpropyl 3-hydroxybutanoate
Standard InChI InChI=1S/C8H16O3/c1-6(2)5-11-8(10)4-7(3)9/h6-7,9H,4-5H2,1-3H3
Standard InChI Key DBUHENMJXAGYNE-UHFFFAOYSA-N
Canonical SMILES CC(C)COC(=O)CC(C)O

Introduction

Structural and Chemical Identity

Isobutyl 3-hydroxybutanoate belongs to the class of hydroxy esters, characterized by the following structural attributes:

  • Molecular formula: C₈H₁₆O₃

  • Functional groups: Ester (-COO-), secondary alcohol (-OH)

  • Stereochemistry: The compound exists in enantiomeric forms, though most synthetic and natural sources report the R-configuration at the hydroxy-bearing carbon .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight160.21 g/molPubChem
Boiling Point550.03 K (276.88°C)Chemeo
Retention Index (DB-Wax)1633NIST
Retention Index (Carbowax)1617NIST
logP (Octanol/Water)0.956Chemeo
Vaporization Enthalpy58.46 kJ/molChemeo

Synthesis and Production Pathways

Enzymatic Transesterification

A patented process describes the synthesis of enantiomerically enriched 3-hydroxybutyl 3-hydroxybutyrate using lipase-catalyzed transesterification. For example, ethyl (R)-3-hydroxybutanoate reacts with (R)-1,3-butanediol in the presence of a lipase immobilized on a nylon mesh, yielding the target ester with >99% enantiomeric excess . This method emphasizes sustainability, leveraging renewable feedstocks like poly-(R)-3-hydroxybutyrate derived from corn starch .

Chemical Depolymerization

Recent advances in ionic liquid (IL)-catalyzed depolymerization of poly-3-hydroxybutyrate (PHB) have enabled high-yield production of 3-hydroxybutyric acid (3-HBA), a precursor to isobutyl 3-hydroxybutanoate. Using Brønsted acid ionic liquids (BAILs) such as [ImSO₃H⁺][p-TsO⁻], PHB undergoes hydrolysis in biphasic methyl isobutyl ketone (MIBK)-water systems, achieving >90% 3-HBA yield at 120°C . The 3-HBA is subsequently esterified with isobutyl alcohol under acidic conditions to form the final product.

Industrial-Scale Processes

Large-scale production involves sulfuric acid-catalyzed transesterification of PHB with ethanol, followed by borohydride reduction and distillation. For instance, a 5-gallon Parr reactor charged with poly-(R)-3-hydroxybutyrate and ethanol yields ethyl (R)-3-hydroxybutyrate, which is then reduced to (R)-1,3-butanediol and esterified .

Physicochemical and Spectroscopic Characterization

Chromatographic Profiles

Isobutyl 3-hydroxybutanoate exhibits distinct retention indices on polar stationary phases:

  • DB-Wax column: 1633 (60 m, H₂ carrier gas)

  • Carbowax 20M column: 1617 (50 m, H₂ carrier gas)
    These values are critical for its identification in gas chromatography-mass spectrometry (GC-MS), particularly in flavor analysis.

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting temperature (Tₘ) of ~282.9 K (9.75°C) and a decomposition temperature exceeding 550 K . Its high thermal stability makes it suitable for high-temperature applications in polymer blends.

Spectroscopic Data

  • ¹H NMR: Peaks at δ 4.05–4.15 ppm (ester -OCH₂), δ 1.90–2.10 ppm (hydroxy-bearing CH), and δ 0.90–1.00 ppm (isobutyl methyl groups) .

  • IR Spectroscopy: Strong absorption bands at 1730 cm⁻¹ (ester C=O) and 3450 cm⁻¹ (hydroxy O-H) .

Applications in Industry and Research

Flavor and Fragrance Industry

Isobutyl 3-hydroxybutanoate is a key aroma compound in tropical fruits. Studies on passion fruit (Passiflora edulis) and mango (Mangifera indica) volatiles identify this ester as contributing sweet, fruity notes . Its detection in headspace analyses underscores its role in natural flavor profiles.

Polymer Science

As a monomer, it serves as a precursor for polyhydroxyalkanoates (PHAs). Chemically synthesized PHB analogs derived from cyclic diolides (DLs) exhibit perfect isotacticity ([mm] >99%) and melting temperatures up to 175°C, rivaling isotactic polypropylene .

Analytical and Regulatory Considerations

Quality Control

Industrial batches are validated using GC-MS for purity (>99%) and enantiomeric excess (e.e.). Enzymatic assays and NMR ensure the absence of byproducts like ethyl crotonate .

Environmental Impact

As a biodegradable ester, isobutyl 3-hydroxybutanoate aligns with green chemistry principles. Its production from renewable PHB minimizes reliance on petrochemical feedstocks .

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